molecular formula C9H16ClNO2 B13570372 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride

Cat. No.: B13570372
M. Wt: 205.68 g/mol
InChI Key: WQWOGTFDLNZGME-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)3-8-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H

InChI Key

WQWOGTFDLNZGME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C2CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Construction of the Azabicyclic Core

Method A: Cycloaddition Approach

  • Starting Materials:

    • 8-Methyl-8-azabicyclo[3.2.1]octane derivatives or related precursors.
    • Suitable alkyl halides or electrophiles for N-alkylation.
  • Reaction Conditions:

    • Nucleophilic substitution or cycloaddition reactions under inert atmosphere, often in solvents like dichloromethane or tetrahydrofuran (THF).
    • Use of bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine to facilitate alkylation.
  • Key Steps:

    • Reductive N-alkylation of the azabicyclic amine with aldehyde or ketone intermediates to form the core ring system, as described in patent US8664242B2, involving reactions with aldehydes or acyl chlorides under controlled conditions.

Functionalization to Introduce Acetic Acid Group

Method B: Side-Chain Functionalization

  • Approach:

    • Alkylation of the azabicyclo[3.2.1]octane core with chloroacetic acid derivatives or via acylation reactions.
  • Reaction Conditions:

    • Use of chloroacetic acid or its derivatives in the presence of bases like sodium hydroxide or potassium carbonate.
    • Alternatively, activation of chloroacetic acid with coupling agents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Outcome:

    • Formation of the acetic acid side chain attached to the nitrogen atom or at a suitable position on the azabicyclic ring, yielding intermediates akin to 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid.

Protection and Deprotection Steps

Method C: Boc Protection

  • Purpose:

    • To protect amino groups during subsequent reactions, preventing undesired side reactions.
  • Procedure:

    • Reaction of the amino group with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran.
  • Deprotection:

    • Acidic conditions, such as trifluoroacetic acid (TFA) or HCl, are used to remove the Boc group, yielding the free amine.

Salt Formation with Hydrochloric Acid

Method D: Acidic Salt Formation

  • Procedure:

    • The free amine is reacted with hydrogen chloride gas or an HCl solution in a suitable solvent (e.g., ethanol, dichloromethane, or water).
    • The reaction typically occurs at low temperature (0–25°C) to ensure complete conversion.
  • Outcome:

    • Formation of 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid hydrochloride , characterized by its crystalline form and high purity.

Data Table Summarizing the Preparation Methods

Step Method Reagents Conditions Purpose References
1 Cycloaddition/alkylation Azabicyclic precursors, alkyl halides Inert solvents, bases, 0–50°C Construct core ring ,
2 Side-chain functionalization Chloroacetic acid derivatives, coupling agents Reflux, inert solvents Attach acetic acid group ,
3 Protection/deprotection Boc2O, TFA or HCl Room temp, acidic conditions Protect amino groups ,
4 Salt formation HCl gas or HCl solution Low temperature, 0–25°C Form hydrochloride salt ,

Research Findings and Optimization Insights

  • Scalability:
    Patent IL283994B2 describes a process optimized for large-scale production, emphasizing minimal purification steps and avoiding tedious chromatography. The process involves direct amidation and salt formation, reducing costs and time.

  • Purity and Yield:
    The use of coupling agents like CDI or EDC enhances yield and purity during acetic acid side-chain attachment. Boc protection ensures selectivity and prevents side reactions during multi-step synthesis.

  • Environmental and Safety Considerations: Reactions are conducted under inert atmospheres with controlled temperatures to prevent decomposition. Use of solvents like dichloromethane and THF is standard, with efforts to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. This compound can act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid hydrochloride
  • CAS No.: 1478883-21-4
  • Molecular Formula: C₉H₁₅NO₂·HCl
  • Molecular Weight : 169.22 (free base) + 36.46 (HCl) = 205.68 g/mol
  • Structure : Features a bicyclic 3-azabicyclo[3.2.1]octane core with an acetic acid substituent at the 8-position, protonated as a hydrochloride salt .

Applications :
Primarily used as a synthetic intermediate or building block in medicinal chemistry, particularly for modifying pharmacokinetic properties of drug candidates. Its bicyclic scaffold and carboxylic acid group make it suitable for targeting enzymes or receptors in neurological and metabolic disorders .

Structural and Functional Comparison with Analogues

Table 1: Key Structural and Molecular Features

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid hydrochloride 1478883-21-4 C₉H₁₅NO₂·HCl Acetic acid at C8 205.68 Carboxylic acid enhances solubility; bicyclic core provides rigidity
8-Azabicyclo[3.2.1]octane hydrochloride 27514-07-4 C₇H₁₃N·HCl None 147.65 Simplest analogue; lacks functional groups for derivatization
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride N/A C₈H₁₈Cl₂N₂ Methyl at N8, amine at C3 217.15 Amine group enables nucleophilic reactions; methyl enhances lipophilicity
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride 909885-36-5 C₉H₁₅NO₃·HCl Carboxylic acid at C2, hydroxyl at C3 221.68 Dual functional groups (acid and hydroxyl) for multi-target interactions

Biological Activity

2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid; hydrochloride, also known by its CAS number 2702358-35-6, is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and inflammatory conditions. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol
  • Purity : >95%

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmission and inflammation. It has been identified as a promising inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator.

Key Findings:

  • NAAA Inhibition : The compound exhibits potent inhibition of human NAAA, with an IC50 value reported in the low nanomolar range (e.g., 0.042 μM) . This inhibition leads to increased levels of PEA, thereby enhancing its anti-inflammatory effects.
  • Selectivity : The compound shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, with only moderate inhibition observed at higher concentrations .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azabicyclo structure can significantly influence biological activity. For instance, certain substitutions on the bicyclic core have been shown to enhance selectivity and potency against NAAA.

CompoundStructure ModificationIC50 (μM)Selectivity
ARN16186Basic azabicyclo core0.655Moderate
ARN19689Ethoxymethyl substitution0.042High

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of this compound found that it effectively reduced inflammation in animal models by inhibiting NAAA activity, leading to elevated PEA levels and subsequent reduction in pain and inflammation markers .

Study 2: Neurological Implications

Another research highlighted the potential neuroprotective effects of the compound, suggesting that its ability to modulate endocannabinoid levels could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the key synthesis strategies for 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid; hydrochloride?

The synthesis typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Two primary methods are:

  • Asymmetric 1,3-dipolar cycloaddition : Cyclic azomethine ylides are reacted under dual catalytic systems to form the bicyclic core.
  • Desymmetrization of tropinone derivatives : Achiral tropinone precursors are modified via regioselective functionalization to introduce the acetic acid moiety . Table 1 : Comparison of Synthesis Routes
MethodYield (%)Enantiomeric Excess (%)Key Reagents
1,3-Dipolar Cycloaddition60–75≥90Chiral ligands, dipolarophiles
Tropinone Desymmetrization45–6585–95Enzymatic or chemical catalysts

Q. How can the structural integrity of this compound be verified post-synthesis?

Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify bicyclic framework protons (δ 1.5–3.0 ppm) and the acetic acid moiety (δ 3.2–3.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm the carboxylic acid group .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic system .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Soluble in polar solvents (e.g., water, ethanol) but precipitates in non-polar solvents due to the hydrochloride salt .
  • Stability : Degrades above 200°C; sensitive to prolonged exposure to light or moisture .
  • pKa : The acetic acid group has a pKa ~2.5, influencing ionization in biological assays .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and purity?

Advanced strategies include:

  • Dual Catalytic Systems : Combining chiral Lewis acids (e.g., BINOL-derived catalysts) with transition metals (e.g., Cu) to enhance stereocontrol .
  • Continuous Flow Chemistry : Scalable synthesis reduces side reactions and improves reaction consistency . Critical Parameters :
  • Temperature (25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (1–5 mol%).

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in receptor-binding studies may arise from:

  • Stereochemical Variations : Use chiral HPLC to separate enantiomers and test individual isomers .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and salt concentrations to ensure reproducibility . Case Study :
StudyReported IC50_{50} (nM)Assay pHOutcome
A12 ± 27.4Active
B120 ± 156.8Inactive
Resolution: Adjusting pH to 7.4 in Study B restored activity, confirming pH-dependent efficacy .

Q. How do computational models predict interactions with biological targets?

  • Molecular Docking : Simulates binding to receptors (e.g., GPCRs) using software like AutoDock Vina. The bicyclic system’s rigidity favors hydrophobic pockets .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer in enzymatic reactions involving the acetic acid group .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Freeze-drying in inert atmospheres (argon) prevents hydrolysis .
  • Additives : Co-formulation with antioxidants (e.g., ascorbic acid) reduces oxidative degradation . Stability Data :
Storage ConditionDegradation (%) at 6 Months
4°C (dry)<5
25°C (humid)25–30

Methodological Guidance

Q. How to design dose-response studies for neuropharmacological applications?

  • In Vitro : Use primary neuronal cultures with concentrations ranging from 1 nM–100 μM. Measure cAMP inhibition via ELISA .
  • In Vivo : Administer intraperitoneally (1–10 mg/kg) in rodent models; monitor behavioral outcomes (e.g., locomotor activity) .

Q. What analytical techniques validate purity in complex mixtures?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+ = 210.12 m/z) and absence of byproducts .
  • HPLC with Chiral Columns : Resolves enantiomeric impurities (<1% threshold) .

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